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molecular formula C14H11FN4O B1588887 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide CAS No. 256376-62-2

1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide

Cat. No. B1588887
M. Wt: 270.26 g/mol
InChI Key: GWDSAMDSGSEPRH-UHFFFAOYSA-N
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Patent
US06743798B1

Procedure details

10.18 g (34 mmol) of the ester from Example 21A are initially charged in 150 ml methanol which has been saturated with ammonia at 0-10° C. The mixture is stirred at room temperature for two days and subsequently concentrated under reduced pressure.
Name
Quantity
10.18 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:22]=[CH:21][CH:20]=[CH:19][C:3]=1[CH2:4][N:5]1[C:9]2=[N:10][CH:11]=[CH:12][CH:13]=[C:8]2[C:7]([C:14](OCC)=[O:15])=[N:6]1.[NH3:23]>CO>[F:1][C:2]1[CH:22]=[CH:21][CH:20]=[CH:19][C:3]=1[CH2:4][N:5]1[C:9]2=[N:10][CH:11]=[CH:12][CH:13]=[C:8]2[C:7]([C:14]([NH2:23])=[O:15])=[N:6]1

Inputs

Step One
Name
Quantity
10.18 g
Type
reactant
Smiles
FC1=C(CN2N=C(C=3C2=NC=CC3)C(=O)OCC)C=CC=C1
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for two days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
subsequently concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
Smiles
FC1=C(CN2N=C(C=3C2=NC=CC3)C(=O)N)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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